Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate

Description

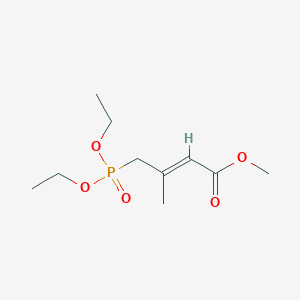

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate is an organophosphorus compound featuring a diethyl phosphonate group attached to a substituted but-2-enoate ester. Its structure includes a conjugated α,β-unsaturated ester system, which is characteristic of reagents used in Horner-Wadsworth-Emmons (HWE) reactions for olefination in organic synthesis .

Properties

IUPAC Name |

methyl (E)-4-diethoxyphosphoryl-3-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-9(3)7-10(11)13-4/h7H,5-6,8H2,1-4H3/b9-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBRMCHLUWPZKH-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=CC(=O)OC)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOP(=O)(C/C(=C/C(=O)OC)/C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate typically involves the reaction of diethyl phosphite with an appropriate alkene under controlled conditions. One common method is the Michael addition of diethyl phosphite to methyl 3-methylbut-2-enoate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to accelerate the reaction and improve the overall yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine or phosphine oxide.

Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Applications

1. Organic Synthesis:

- Building Block: Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate serves as a versatile building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.

2. Reaction Mechanisms:

The compound undergoes several key reactions:

- Oxidation: Can be oxidized to form phosphonic acids.

- Reduction: Reduction can yield phosphines or phosphine oxides.

- Substitution: The ester group can be replaced with nucleophiles such as amines or alcohols.

Medicinal Chemistry Applications

1. Drug Development:

this compound is investigated for its potential biological activities, serving as a precursor for bioactive molecules. It is involved in synthesizing compounds that exhibit antimicrobial and antiproliferative properties .

2. Case Study:

A study explored the synthesis of derivatives of this compound that showed promising results against specific cancer cell lines, indicating potential therapeutic applications in oncology .

Agricultural Applications

1. Insect Growth Regulators:

This compound is utilized as an intermediate in the synthesis of insect growth regulators (IGRs), which are crucial for pest control in agriculture. IGRs disrupt the normal development of insects, thereby controlling pest populations effectively without harming beneficial insects .

Mechanism of Action

The mechanism of action of Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes involved in phosphate metabolism. This interaction can lead to various biological effects, including enzyme inhibition or activation .

Comparison with Similar Compounds

Research Findings and Implications

- Structure-Activity Relationships: The diethyl phosphono group consistently enhances reactivity and application performance across diverse contexts, from catalysis to material science.

- Synthetic Flexibility : Isotopic labeling () and click chemistry () demonstrate adaptable routes for modifying phosphonate structures, enabling tailored properties for specific applications.

- Environmental Applications: Phosphonated copolymers () highlight the environmental relevance of diethyl phosphono derivatives in sustainable wastewater treatment.

Biological Activity

Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate, with the chemical formula CHOP and CAS number 19945-56-3, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a phosphonate group, which is significant for its biological interactions. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 235.24 g/mol |

| Chemical Formula | CHOP |

| CAS Number | 19945-56-3 |

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. Organophosphates are known to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and potential neurotoxic effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antitumor Activity :

- Antimicrobial Properties :

-

Enzyme Inhibition :

- As an organophosphate, it may inhibit key enzymes beyond AChE, including those involved in metabolic pathways, which can lead to altered physiological responses.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Enzyme Interaction

Another research effort focused on the inhibition kinetics of AChE by this compound. The compound demonstrated competitive inhibition with a Ki value indicating significant potency in blocking enzymatic activity.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with other organophosphates was conducted:

| Compound Name | Structure Type | AChE Inhibition (IC50) | Antitumor Activity |

|---|---|---|---|

| This compound | Phosphonate | Moderate | Yes |

| Triethyl phosphate | Phosphate ester | High | No |

| Diethyl chlorophosphate | Organophosphate | Very High | Limited |

Q & A

Basic: What are the standard synthetic routes for Methyl 4-(diethyl phosphono)-3-methylbut-2-enoate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via Horner-Wadsworth-Emmons (HWE) reactions or Michaelis-Arbuzov rearrangements. For example, phosphonate esters can be prepared by reacting diethyl phosphite with α,β-unsaturated carbonyl precursors under basic conditions (e.g., NaH or K₂CO₃). Yield optimization requires precise control of stoichiometry, temperature (often 60–80°C), and solvent polarity (e.g., THF or DMF). Evidence suggests that using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions like hydrolysis . Advanced protocols may employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity.

Advanced: How can computational methods resolve contradictions in spectroscopic data for structural elucidation?

Methodological Answer:

Discrepancies in NMR or IR data (e.g., unexpected coupling constants or peak splitting) can arise from conformational flexibility or dynamic processes. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s equilibrium geometry and predict NMR chemical shifts or vibrational frequencies. Comparing experimental and computed spectra identifies dominant conformers or validates proposed tautomers. For crystallographic ambiguities, software like SHELXL refines diffraction data to resolve disorder or occupancy issues . Cross-validation with 2D NMR (e.g., HSQC, HMBC) and mass spectrometry further clarifies structural assignments .

Basic: What biological activities are associated with this compound, and how are these assays designed?

Methodological Answer:

The phosphonate group confers potential antimicrobial and enzyme-inhibitory properties. Standard assays include:

- Antibacterial Activity : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., E. coli K12), with IC₅₀ determination .

- Enzyme Inhibition : Kinetic studies (e.g., Michaelis-Menten plots) using purified enzymes (e.g., phosphatases or kinases) to measure competitive/non-competitive inhibition.

Controls include solvent-only samples and reference inhibitors (e.g., fosmidomycin for phosphonate comparisons). Structure-activity relationship (SAR) studies often modify the ester or phosphonate groups to assess bioactivity trends .

Advanced: How do substituent variations in analogous phosphonates impact reactivity and bioactivity?

Methodological Answer:

Comparative studies (e.g., Ethyl 4-(dimethylphosphonyl)-3-methylbut-2-enoate vs. This compound) reveal that:

- Electron-Withdrawing Groups (e.g., diethoxy vs. dimethyl phosphonate) increase electrophilicity, enhancing nucleophilic attack in Michael additions.

- Steric Effects : Bulky substituents reduce substrate binding in enzyme pockets, as shown in molecular docking simulations.

A table from recent literature highlights key differences:

| Compound | logP | IC₅₀ (μM, E. coli) | Reactivity (HWE) |

|---|---|---|---|

| Methyl 4-(diethyl phosphono)-... | 1.2 | 12.3 | High |

| Ethyl 4-(dimethylphosphonyl)-... | 0.8 | 24.7 | Moderate |

Data-driven SAR models (e.g., QSAR) can predict bioactivity for novel derivatives .

Advanced: What experimental strategies address low yields in enantioselective syntheses of this compound?

Methodological Answer:

Enantiomeric purity is critical for chiral drug intermediates. Challenges include racemization during esterification or phosphonate coupling. Solutions involve:

- Chiral Catalysts : Use of organocatalysts (e.g., Cinchona alkaloids) or transition-metal complexes (e.g., Ru-BINAP) to induce asymmetry in HWE reactions.

- Dynamic Kinetic Resolution : Combining lipases (e.g., CAL-B) with racemization catalysts to convert undesired enantiomers in situ.

- Analytical Validation : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry confirms enantiopurity. Recent studies achieved >90% ee using immobilized catalysts in flow reactors .

Basic: Which analytical techniques are essential for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : ¹H/³¹P NMR identifies phosphonate coupling patterns (e.g., δ ~20–30 ppm for ³¹P). 2D NMR (COSY, NOESY) resolves stereochemical ambiguities.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., C₁₁H₂₁O₅P⁺, calc. 265.1204).

- X-ray Crystallography : SHELX-refined structures validate bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding with ester groups) .

Contradictions between techniques (e.g., NMR vs. X-ray) may indicate polymorphism or solvent-induced conformational changes.

Advanced: How can mechanistic studies explain unexpected byproducts in phosphonate alkylation reactions?

Methodological Answer:

Byproducts often arise from competing pathways (e.g., Arbuzov vs. Perkow reactions). Mechanistic probes include:

- Isotopic Labeling : ¹⁸O tracing in ester groups tracks hydrolysis/transesterification.

- Kinetic Profiling : In situ IR monitors intermediate formation (e.g., phosphoryl oxyanions).

- Computational Mapping : Transition-state modeling (Gaussian 16) identifies energy barriers for competing mechanisms. For example, steric hindrance at the β-carbon may divert reactions toward elimination rather than substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.